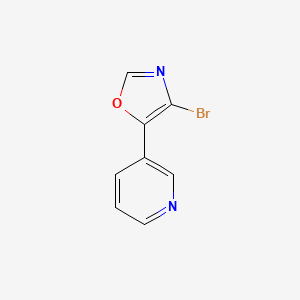
4-Bromo-5-(pyridin-3-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(pyridin-3-yl)oxazole is a heterocyclic compound that features both a bromine atom and a pyridine ring attached to an oxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(pyridin-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with an oxazole precursor in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
4-Bromo-5-(pyridin-3-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-(pyridin-2-yl)oxazole
- 4-Bromo-5-(pyridin-4-yl)oxazole
- 5-(Pyridin-3-yl)oxazole
Uniqueness
4-Bromo-5-(pyridin-3-yl)oxazole is unique due to the specific positioning of the bromine atom and the pyridine ring, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
4-bromo-5-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12-5-11-8)6-2-1-3-10-4-6/h1-5H |
Clé InChI |
RYXUMYUISMKQMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


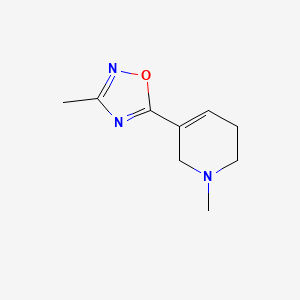
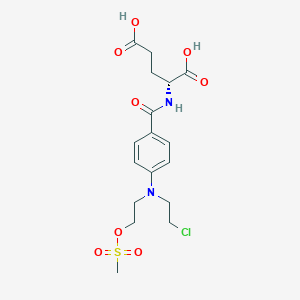
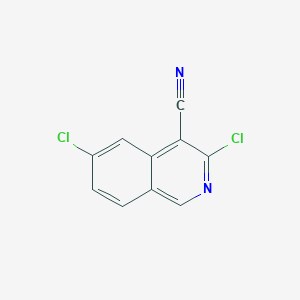
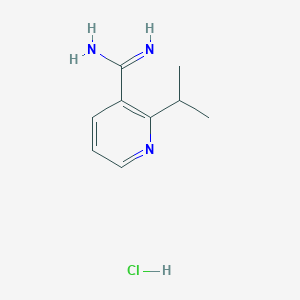
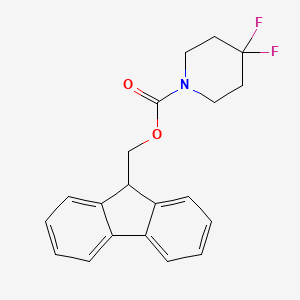
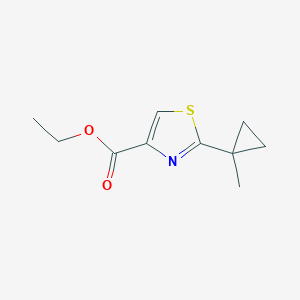

![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)


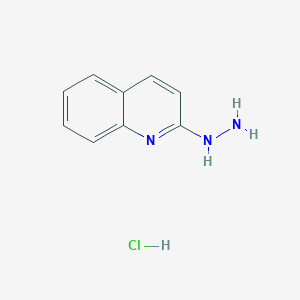
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666697.png)
